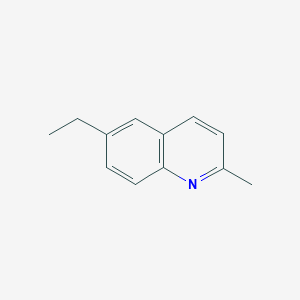
Ethyl 2,7-Dichloroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,7-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,7-Dichloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and an organic solvent.
Major Products
Substitution Reactions: Products include substituted quinazolines with various functional groups.
Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazolines.
Coupling Reactions: Products include biaryl quinazolines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,7-Dichloroquinazoline-4-acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,7-Dichloroquinazoline-4-acetate can be compared with other quinazoline derivatives:
2,4-Dichloroquinazoline: Similar in structure but lacks the ethyl acetate group, leading to different reactivity and applications.
2,7-Dichloroquinazoline: The parent compound without the ethyl acetate group, used as a precursor in the synthesis of this compound.
Quinazoline N-oxides: Oxidized derivatives with different biological activities.
This compound is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H10Cl2N2O2 |
|---|---|
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
ethyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-11(17)6-10-8-4-3-7(13)5-9(8)15-12(14)16-10/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
KXKNMCGHNJETRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


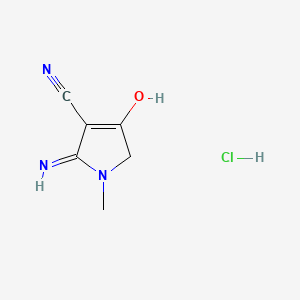
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
![7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
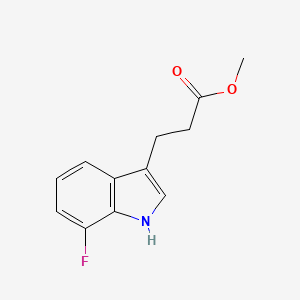
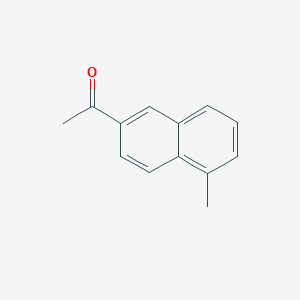
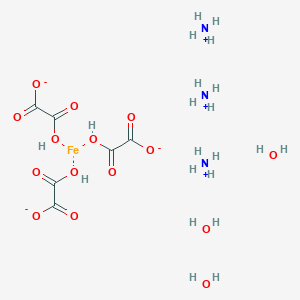
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)

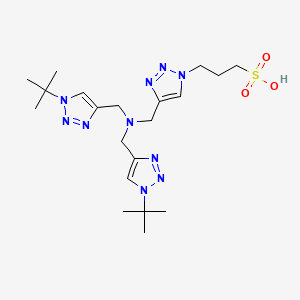
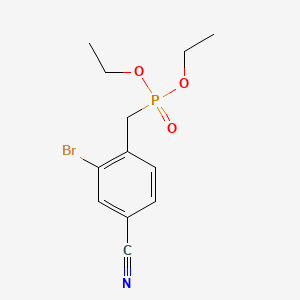
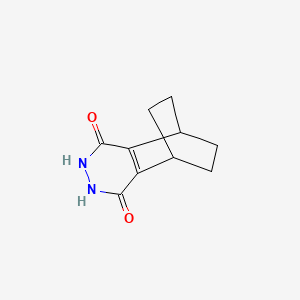
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
